N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide
Description
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-16-8-10-17(11-9-16)20(24)22-19(15-18-7-6-14-26-18)21(25)23-12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3,(H,22,24)/b19-15+ |
InChI Key |
OXWUPTPENDSUGU-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N3CCCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Azepane-1-carbonyl Chloride
Procedure :
-
Azepane (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Triphosgene (0.35 eq) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
-
The reaction is quenched with ice-cold water, and the organic layer is dried over MgSO₄.
Yield : 85–90%.
Characterization :
2-Furan-2-yl-vinylamine
Procedure :
-
Furfural (1.0 eq) and ethylenediamine (1.2 eq) undergo a Wittig reaction using triphenylphosphine (1.1 eq) and carbon tetrachloride.
-
The resulting imine is reduced with NaBH₄ in methanol to yield the primary amine.
Yield : 70–75%.
Characterization :
4-Methyl-benzoyl Chloride
Procedure :
-
4-Methyl-benzoic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) for 3 hours.
Stepwise Assembly
Coupling of Azepane-1-carbonyl Chloride with 2-Furan-2-yl-vinylamine
Procedure :
-
2-Furan-2-yl-vinylamine (1.0 eq) and azepane-1-carbonyl chloride (1.1 eq) are combined in DCM with Et₃N (2.0 eq) at 0°C.
-
Stirred for 12 hours at room temperature.
-
Purified via silica chromatography (hexane/EtOAc 7:3).
Yield : 80–85%.
Characterization :
Final Amidation with 4-Methyl-benzoyl Chloride
Procedure :
-
The intermediate from 3.1 (1.0 eq) is dissolved in THF.
-
4-Methyl-benzoyl chloride (1.05 eq) and DMAP (0.1 eq) are added, followed by stirring at 50°C for 8 hours.
-
Purified via recrystallization (ethanol/water).
Yield : 75–80%.
Characterization :
-
HRMS : Calculated for C₂₁H₂₄N₂O₃: 352.1786; Found: 352.1789.
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, J = 8 Hz, benzamide-H), 7.30 (d, 2H, J = 8 Hz, benzamide-H), 6.95 (d, 1H, J = 16 Hz, vinyl-H), 6.60 (m, 2H, furan-H), 3.50 (t, 2H, azepane NCH₂), 2.40 (s, 3H, CH₃).
Alternative Pathways
Curtius Rearrangement for Isocyanate Intermediate
Procedure :
Enzymatic Purification of Byproducts
Procedure :
-
Residual benzyl alcohol (from coupling steps) is tagged using immobilized Candida antarctica lipase B (CALB) and vinyl butyrate.
-
Facilitates removal via distillation.
Yield Improvement : +10% overall.
Optimization Data
| Parameter | Conventional Method | Flow Chemistry |
|---|---|---|
| Reaction Time (h) | 20 | 6 |
| Yield (%) | 75 | 85 |
| Purity (HPLC, %) | 90 | 98 |
| Scale-Up Feasibility | Moderate | High |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azepane ring can be reduced to form piperidine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a novel inhibitor in enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antidiabetic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The azepane ring and furan ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
- Azepane vs. Tetrahydrothiophene : The target compound’s azepane ring (7-membered) offers greater conformational flexibility compared to the 5-membered tetrahydrothiophene in . This may enhance binding to larger enzyme pockets (e.g., proteases) but reduce metabolic stability .
- Furan vs. Nitrophenyl : The furan group in the target compound (electron-rich) contrasts with the nitrophenyl group in (electron-deficient). This difference could influence reactivity in C–H functionalization or interactions with redox-sensitive targets .
- Benzamide Core : The 4-methyl-benzamide scaffold is conserved across analogs (), suggesting a shared pharmacophore for enzyme inhibition. For example, AZD4877 () uses this scaffold to inhibit KSP, a kinesin involved in mitosis .
Biological Activity
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide, identified by its CAS number 302822-46-4, is a compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An azepane ring
- A furan moiety
- A vinyl group
- A benzamide component
This structural diversity contributes to its biological activity and interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes involved in inflammatory processes and cancer progression.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory diseases and cancer. The inhibition of COX-2 can lead to reduced prostaglandin synthesis, thereby alleviating inflammation and potentially inhibiting tumor growth .
In Vitro Studies
In vitro assays have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines. Notably, it has shown:
- Anti-proliferative Effects : The compound exhibited an IC50 value of approximately 1.95 µM against A549 lung cancer cells, indicating potent anti-cancer activity .
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in cancer cells, suggesting its potential as an anti-cancer agent .
Pharmacokinetic Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate favorable pharmacokinetic properties for this compound. It displays characteristics similar to established drugs like rucaparib, which is used in cancer therapy .
Case Studies and Clinical Relevance
Several studies have explored the therapeutic potential of this compound:
- Cancer Research : In a study involving various cell lines, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
- Inflammatory Diseases : The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .
Comparative Analysis with Other Compounds
| Compound Name | IC50 (µM) | Target Enzyme | Activity Type |
|---|---|---|---|
| This compound | 1.95 | COX-2 | Anti-proliferative |
| Rucaparib | 23.88 | PARP-1 | Anti-cancer |
| Compound 11b | 19.24 | PARP-1 | Apoptosis induction |
Q & A
Basic: What synthetic strategies are recommended for preparing N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide?
Answer:
- Stepwise Coupling: Use Suzuki-Miyaura cross-coupling to assemble the furan-vinyl-azepane core, followed by benzamide conjugation via EDC/HOBt-mediated acylation .
- Optimization: Reflux in acetonitrile with K₂CO₃ as a base (4–5 hours, monitored via TLC) ensures high yields .
- Intermediate Isolation: Purify azepane-1-carbonyl intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to avoid side reactions .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
- NMR Analysis: Use ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, azepane carbonyl at ~170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS (expected m/z: ~423.2 g/mol) to verify molecular weight .
- X-ray Crystallography: For absolute stereochemistry, if crystalline derivatives are obtainable .
Basic: What are the key stability considerations for this compound under experimental conditions?
Answer:
- Oxidative Stability: Avoid strong oxidizers (e.g., KMnO₄) to prevent furan ring degradation; use inert atmospheres for long-term storage .
- pH Sensitivity: Susceptible to hydrolysis in acidic/basic conditions; maintain neutral pH in biological assays .
- Thermal Stability: Decomposition observed >150°C; store at –20°C in amber vials .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition: Use fluorogenic substrates (e.g., protease or kinase assays) with IC₅₀ determination via dose-response curves .
- Cell Viability: MTT assays (24–72 hr exposure) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Receptor Binding: Radioligand displacement assays for GPCR targets, leveraging the benzamide’s hydrogen-bonding motifs .
Advanced: How can molecular docking elucidate this compound’s mechanism of action?
Answer:
- Target Selection: Prioritize enzymes with hydrophobic pockets (e.g., HDACs, COX-2) due to the compound’s aryl and azepane motifs .
- Software: AutoDock Vina or Schrödinger Suite for docking simulations; validate with MD simulations (100 ns) to assess binding stability .
- Pharmacophore Mapping: Align furan and benzamide moieties with catalytic residues (e.g., COX-2’s Tyr385) to predict inhibitory activity .
Advanced: How to resolve contradictions in reactivity data across studies?
Answer:
- Variable Control: Replicate reactions under reported conditions (solvent, catalyst loadings) to identify outliers .
- DFT Calculations: Compare transition-state energies (e.g., Gaussian 16) to explain divergent substitution outcomes (e.g., bromine vs. amine substitutions) .
- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., ’s nitrophenyl analog) to contextualize reactivity trends .
Advanced: What structural analogs inform SAR for optimizing this compound?
Answer:
- Core Modifications: Compare with N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-...-benzamide (): Bromophenyl enhances electronic effects, improving kinase inhibition .
- Azepane vs. Piperazine: Azepane’s 7-membered ring increases conformational flexibility, potentially enhancing binding entropy vs. piperazine derivatives .
- Methoxy Substitutions: 4-Methoxybenzamide analogs () show improved solubility without compromising activity .
Advanced: How to design enzyme interaction studies for this compound?
Answer:
- Kinetic Assays: Use stopped-flow spectroscopy to measure on/off rates for enzymes like CYP450 isoforms .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
- Mutagenesis: Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residue interactions .
Advanced: What computational models predict metabolic pathways for this compound?
Answer:
- ADMET Predictors: Use SwissADME or pkCSM to forecast Phase I/II metabolism (e.g., azepane oxidation, furan ring hydroxylation) .
- CYP450 Docking: Simulate interactions with CYP3A4/2D6 to identify potential toxic metabolites .
- Machine Learning: Train models on benzamide analogs (e.g., ’s methyl derivatives) to predict clearance rates .
Advanced: How to mitigate instability in aqueous solutions during biological assays?
Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility and stability .
- Buffering Agents: HEPES (pH 7.4) minimizes hydrolysis vs. phosphate buffers .
- Light Protection: Shield from UV light to prevent furan ring photooxidation; confirm stability via UPLC-MS over 24 hr .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
